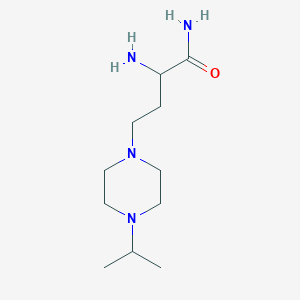
2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide is a chemical compound with a unique structure that includes an amino group, a butanamide backbone, and an isopropyl-substituted piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide typically involves the reaction of 4-isopropylpiperazine with a suitable butanamide precursor. One common method involves the reductive amination of a butanone derivative with 4-isopropylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- 2-(4-Isopropylpiperazin-1-yl)ethanamine
- 3-Amino-1-(4-isopropyl-piperazin-1-yl)-1-propanone dihydrochloride
Uniqueness
2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide is unique due to its specific structural features, such as the combination of an amino group, a butanamide backbone, and an isopropyl-substituted piperazine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C11H24N4O |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-amino-4-(4-propan-2-ylpiperazin-1-yl)butanamide |
InChI |
InChI=1S/C11H24N4O/c1-9(2)15-7-5-14(6-8-15)4-3-10(12)11(13)16/h9-10H,3-8,12H2,1-2H3,(H2,13,16) |
InChI Key |
QJSVJHUXGIKGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


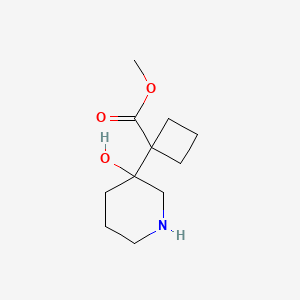
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13628691.png)
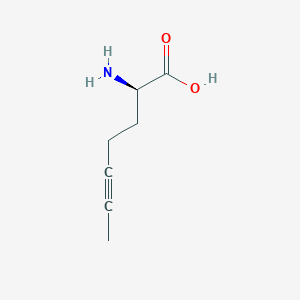
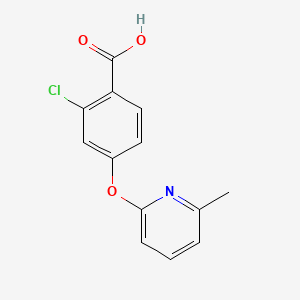
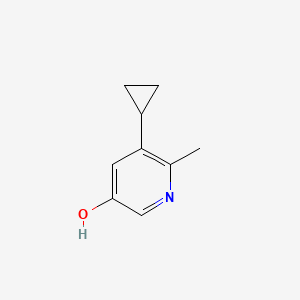
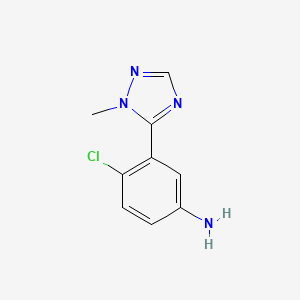
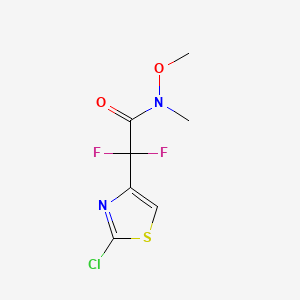
![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13628734.png)
![2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid](/img/structure/B13628737.png)
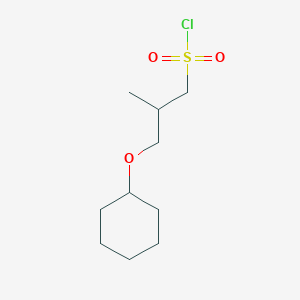

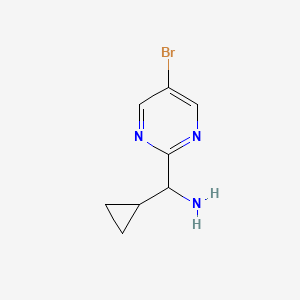
![2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate](/img/structure/B13628752.png)
![2-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13628765.png)
